molecular formula C18H19BrN2O B2763903 3-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide CAS No. 1797319-79-9

3-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide

Cat. No. B2763903
CAS RN: 1797319-79-9
M. Wt: 359.267
InChI Key: OTKKQXYLWCLNSE-UHFFFAOYSA-N
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Description

3-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications, including as a tool for studying the mechanisms of action of various biological processes. In

Scientific Research Applications

Synthesis and Structural Analysis

3-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide, due to its structural complexity, has been a subject of various synthesis and structural analysis studies to understand its molecular interactions and stability. For instance, research involving antipyrine-like derivatives, such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, focused on the X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies provide insights into the compound's solid-state structures, revealing that molecular sheets primarily formed by hydrogen bonds contribute significantly to the stabilization of the compound through electrostatic energy contributions (Saeed et al., 2020).

Antipsychotic Agents Development

Another significant area of research application for this compound derivatives involves the development of potential antipsychotic agents. Derivatives like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide have been synthesized and evaluated for their neuroleptic activity, demonstrating potent inhibitory effects on apomorphine-induced stereotyped behavior in rats. This research indicates the potential of such compounds to serve as potent drugs with minimal side effects in the treatment of psychosis (Iwanami Sumio et al., 1981).

Anti-Cancer Activity

The synthesis and evaluation of novel quinuclidinone derivatives, including this compound analogs, have been explored for their potential anti-proliferative agents against cancer. These compounds have undergone rigorous characterization and screening for anti-cancer activity, with some analogs showing potent anti-cancer activity in cell viability assays. Such research opens pathways for developing new classes of anti-cancer agents (Soni et al., 2015).

Molecular Interaction Studies

Research on this compound derivatives also extends to studies of molecular interactions, such as those involving copper-catalyzed amidation and imidation of unactivated alkanes. These studies are crucial for understanding the chemical behavior of such compounds and their potential applications in synthetic chemistry and drug development (Tran et al., 2014).

properties

IUPAC Name

3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O/c19-15-7-4-6-14(12-15)18(22)20-13-17-10-5-11-21(17)16-8-2-1-3-9-16/h1-4,6-9,12,17H,5,10-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKKQXYLWCLNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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